molecular formula C10H9N3O3 B2529262 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 672286-29-2

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2529262
CAS No.: 672286-29-2
M. Wt: 219.2
InChI Key: ZDSSJVWNLXJLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both an ethyl group and a nitrophenyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Ethyl-5-(3-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation: 2-Ethyl-5-(3-nitrobenzaldehyde)-1,3,4-oxadiazole or 2-Ethyl-5-(3-nitrobenzoic acid)-1,3,4-oxadiazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets within cells. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to interfere with the DNA replication process and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with the nitro group in a different position.

    2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.

    2-Phenyl-5-(3-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

2-Ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity. The combination of the ethyl group and the nitrophenyl group provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-ethyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9-11-12-10(16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSJVWNLXJLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.